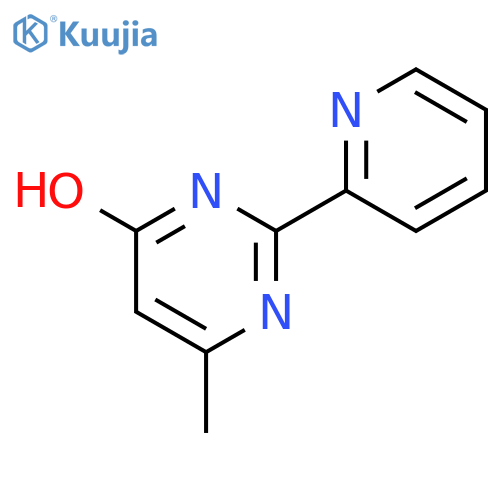

Cas no 55417-80-6 (6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol)

55417-80-6 structure

商品名:6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

CAS番号:55417-80-6

MF:C10H9N3O

メガワット:187.197961568832

MDL:MFCD00114146

CID:943893

PubChem ID:135472985

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

- 4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE

- 4-HYDROXY-6-METHYL-2-PYRIDIN-2-YLPYRIMIDINE

- 6-methyl-2-(2-pyridinyl)-4(3H)-Pyrimidinone

- 6-Methyl-2-(2-pyridinyl)-4-pyrimidinol

- 6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one

- 2-(2-Pyridyl)-6-methyl-4(3H)-pyrimidinone

- 4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine

- 6-Methyl-2-(2-pyridyl)-4(3H)-pyrimidon

- 6-methyl-2-pyridin-2-yl-3H-pyrimidin-4-one

- methylpyridinylpyrimidinol

- 9F-313S

- AMY32868

- AKOS009158657

- 6-Methyl-2-pyridin-2-yl-pyrimidin-4-ol

- Z969560200

- HMS558P08

- MFCD00114146

- A870198

- 4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one

- EN300-56520

- Maybridge1_006019

- SCHEMBL19690959

- J-518881

- CS-0061275

- 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3h)-one

- 2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine

- 55417-80-6

- CCG-1720

- RDR 03731

- Maybridge1_006146

- SB52846

- 6-methyl-2-(pyridin-2-yl)-3H-pyrimidin-4-one

- CCG-1315

- RF 01053

- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one

- CHEMBL2398435

- AKOS005071426

- HMS558J13

- DTXSID50369391

- SR-01000633084-1

- Oprea1_101319

-

- MDL: MFCD00114146

- インチ: InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

- InChIKey: DQUCWFVHSABFCW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=NC(=N1)C2=CC=CC=N2)O

計算された属性

- せいみつぶんしりょう: 187.07500

- どういたいしつりょう: 187.074561919 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ぶんしりょう: 187.20

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- ゆうかいてん: 114-116°

- PSA: 58.90000

- LogP: 1.55260

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol セキュリティ情報

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D546272-5g |

2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine |

55417-80-6 | 97% | 5g |

$1000 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1048940-1g |

4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE |

55417-80-6 | 95% | 1g |

$265 | 2024-06-06 | |

| TRC | M342338-50mg |

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |

55417-80-6 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-56520-10.0g |

6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |

55417-80-6 | 97% | 10.0g |

$821.0 | 2023-06-27 | |

| abcr | AB338879-10g |

6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |

55417-80-6 | 95% | 10g |

€1284.80 | 2025-02-17 | |

| Enamine | EN300-56520-0.25g |

6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |

55417-80-6 | 97% | 0.25g |

$51.0 | 2023-06-27 | |

| abcr | AB338879-5 g |

6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |

55417-80-6 | 95% | 5g |

€696.70 | 2023-04-26 | |

| Matrix Scientific | 045825-5g |

6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, >95% |

55417-80-6 | >95% | 5g |

$620.00 | 2023-09-08 | |

| Alichem | A029188595-1g |

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |

55417-80-6 | 95% | 1g |

$231.66 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-311259-500 mg |

6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, |

55417-80-6 | 500MG |

¥1,730.00 | 2023-07-11 |

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

55417-80-6 (6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55417-80-6)6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):154.0/413.0/761.0